1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone
CAS No.: 112670-90-3
Cat. No.: VC17264477
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112670-90-3 |
---|---|
Molecular Formula | C16H14N2O |
Molecular Weight | 250.29 g/mol |
IUPAC Name | 1-phenyl-2,2-bis(1H-pyrrol-2-yl)ethanone |
Standard InChI | InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)15(13-8-4-10-17-13)14-9-5-11-18-14/h1-11,15,17-18H |
Standard InChI Key | GCACFEOZEOVSCZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C(C2=CC=CN2)C3=CC=CN3 |
Introduction
1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is an organic compound with a unique structure, featuring a central ethanone group bonded to two pyrrole rings and a phenyl group. This compound is of interest due to its potential biological activities, which are largely attributed to the presence of pyrrole rings. Pyrrole derivatives are known for their pharmacological properties, including various biological activities that make them candidates for therapeutic applications.
Synthesis Methods
The synthesis of 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone can be achieved through several organic chemistry methods. While specific synthesis pathways are not detailed in the available literature, the general approach involves multi-step reactions that may utilize pyrrole and phenyl derivatives as starting materials.
Biological Activities and Applications
1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone exhibits potential biological activities due to its unique structure. Molecular docking studies suggest that this compound may interact effectively with enzymes involved in metabolic pathways, such as dihydrofolate reductase and enoyl-acyl carrier protein reductase. These interactions highlight its potential as a therapeutic agent targeting specific biological processes.
Comparison with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-Pyrrole | Basic five-membered ring with nitrogen | Simpler structure; lacks additional substituents |
2-Acetylpyrrole | Acetyl group on the pyrrole ring | Contains an acetyl group; less complex than ethanone |
4-Methylpyridine | Pyridine ring with a methyl substituent | Different heterocycle (pyridine vs. pyrrole) |
3-Pyrrolin | Saturated derivative of pyrrole | Lacks aromaticity; different reactivity |
1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone | Central ethanone group bonded to two pyrrole rings and a phenyl group | Unique combination of pyrrole rings and a phenyl group |
Research Findings and Future Directions
Research on 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is focused on its potential therapeutic applications. Further studies are needed to fully explore its biological activities and to develop efficient synthesis methods that can support large-scale production for medicinal use.
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